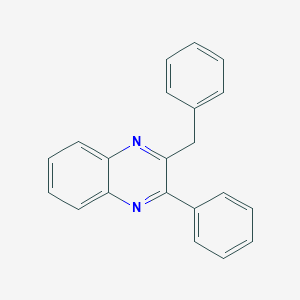

2-Benzyl-3-phenylquinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Benzyl-3-phenylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family It is characterized by a quinoxaline core with phenyl and benzyl substituents at the 2 and 3 positions, respectively

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-phenylquinoxaline typically involves the condensation of o-phenylenediamine with benzyl and phenyl-substituted aldehydes or ketones. One common method includes the reaction of 2-phenylquinoxaline with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity. These methods may involve continuous flow reactors and the use of catalysts to enhance reaction efficiency. Green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are also being explored to reduce environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

2-Benzyl-3-phenylquinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Major Products Formed

Aplicaciones Científicas De Investigación

Synthesis of 2-Benzyl-3-phenylquinoxaline

The synthesis of this compound has been explored through various methods, emphasizing efficiency and yield. One notable approach involves the use of molecular iodine as a promoter for the divergent synthesis of related compounds, highlighting the versatility of the quinoxaline scaffold in drug discovery .

Biological Activities

This compound exhibits a range of biological activities, making it a valuable candidate in pharmacological research. Below are key areas where this compound has shown promise:

Anticancer Activity

Quinoxaline derivatives, including this compound, have been studied for their anticancer properties. Research indicates that certain derivatives can inhibit tumor growth in various cancer cell lines, including breast (MCF7) and lung (NCI-H460) cancers. The structure-activity relationship (SAR) suggests that modifications to the quinoxaline core can enhance potency while reducing toxicity .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi. Studies have reported that quinoxaline derivatives can act as effective agents against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Antiviral Effects

Recent investigations have highlighted the antiviral potential of quinoxalines, with some derivatives exhibiting activity against viruses like Vesicular stomatitis virus (VSV). This suggests a broader application in treating viral infections, warranting further exploration into their mechanisms of action .

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound:

Case Study 1: Anticancer Evaluation

A study synthesized a series of quinoxaline derivatives, including this compound, and tested them against multiple cancer cell lines. The results showed that specific modifications to the benzyl group significantly enhanced cytotoxicity while maintaining low toxicity profiles in normal cells .

Case Study 2: Antimicrobial Activity Assessment

In another study, a range of quinoxaline derivatives were screened for antimicrobial activity. The results indicated that some compounds exhibited potent antibacterial effects with minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting their potential as alternative treatments for bacterial infections .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 2-Benzyl-3-phenylquinoxaline involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation. These interactions make it a promising candidate for therapeutic applications .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Phenylquinoxaline

- 3-Benzylquinoxaline

- 2-Benzyl-3-phenylquinoxaline

Uniqueness

This compound stands out due to its unique substitution pattern, which imparts distinct electronic and steric properties.

Propiedades

IUPAC Name |

2-benzyl-3-phenylquinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2/c1-3-9-16(10-4-1)15-20-21(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22-20/h1-14H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXOGFPNPVOWAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347840 |

Source

|

| Record name | 2-Phenyl-3-benzylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10173-29-2 |

Source

|

| Record name | 2-Phenyl-3-benzylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.